Product packaging for D-erythro-Dihydrosphingosine-1-phosphate(Cat. No.:)

D-erythro-Dihydrosphingosine-1-phosphate

Cat. No.: B13842685
M. Wt: 381.5 g/mol
InChI Key: YHEDRJPUIRMZMP-MSOLQXFVSA-N
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Description

Contextualization within Sphingolipid Metabolism and Signaling

Sphingolipids are a class of lipids characterized by a sphingoid base backbone. nih.gov The metabolism of these molecules is a complex network of interconnected pathways that generate a diverse array of bioactive lipids. nih.gov The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, which is then reduced to dihydrosphingosine (sphinganine). mdpi.com Dihydrosphingosine serves as a critical branch point in the pathway. It can be acylated by ceramide synthases to form dihydroceramides, precursors to a wide range of complex sphingolipids. Alternatively, and central to the focus of this article, dihydrosphingosine can be phosphorylated by sphingosine (B13886) kinases to produce D-erythro-Dihydrosphingosine-1-phosphate. nih.gov

The generation of DHS1P is a key regulatory step in sphingolipid metabolism. Sphingosine kinase 1 (SK1), in particular, has been shown to preferentially utilize newly synthesized dihydrosphingosine from the de novo pathway to generate DHS1P. nih.gov This positions SK1 as a critical controller of the balance between anabolic and catabolic sphingolipid pathways. Once formed, DHS1P can be acted upon by two main classes of enzymes: S1P phosphatases, which dephosphorylate it back to dihydrosphingosine, and S1P lyase, which irreversibly cleaves it into ethanolamine (B43304) phosphate (B84403) and a long-chain aldehyde. ahajournals.org This irreversible degradation by S1P lyase represents the sole exit point from the sphingolipid metabolic pathway. nih.gov

Historical Development of this compound Research

The scientific journey to understand DHS1P is intertwined with the broader exploration of sphingolipid metabolism. Early research in the mid-20th century focused on elucidating the fundamental pathways of sphingolipid synthesis and degradation. The discovery and characterization of key enzymes, such as those involved in the formation of the sphingoid base backbone, laid the groundwork for understanding the precursors of DHS1P. A significant milestone in the study of phosphorylated sphingoid bases was the chemical synthesis of D-erythro-sphingosine-1-phosphate and DL-erythro-sphinganine-1-phosphate (a racemic mixture containing this compound) in 1994. researchgate.netnih.gov This achievement provided researchers with the necessary tools to investigate the biological functions of these molecules.

Subsequent research has focused on delineating the specific roles of DHS1P in cellular signaling. The identification of the S1P receptors and the characterization of their interactions with both S1P and DHS1P were pivotal in understanding how these lipids exert their effects on cells. sigmaaldrich.com More recent studies have employed advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to precisely quantify the levels of DHS1P and other sphingolipids in biological samples, revealing that DHS1P constitutes a significant portion of the phosphorylated sphingoid base pool in human plasma, estimated to be 20-30% of the concentration of S1P. nih.gov Ongoing research continues to unravel the intricate and specific functions of this compound, distinguishing its roles from those of S1P and solidifying its importance as a key bioactive lipid mediator.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H40NO5P B13842685 D-erythro-Dihydrosphingosine-1-phosphate

Properties

Molecular Formula

C18H40NO5P

Molecular Weight

381.5 g/mol

IUPAC Name

[(2R,3S)-2-amino-3-hydroxyoctadecyl] dihydrogen phosphate

InChI

InChI=1S/C18H40NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h17-18,20H,2-16,19H2,1H3,(H2,21,22,23)/t17-,18+/m1/s1

InChI Key

YHEDRJPUIRMZMP-MSOLQXFVSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC[C@@H]([C@@H](COP(=O)(O)O)N)O

Canonical SMILES

CCCCCCCCCCCCCCCC(C(COP(=O)(O)O)N)O

Origin of Product

United States

Biosynthesis, Catabolism, and Regulation of D Erythro Dihydrosphingosine 1 Phosphate Homeostasis

De Novo Sphingolipid Biosynthesis and D-erythro-Dihydrosphingosine as a Precursor

The creation of all sphingolipids from non-sphingolipid precursors begins with the de novo biosynthesis pathway, which is initiated in the endoplasmic reticulum (ER). researchgate.netnih.gov This fundamental pathway generates the core sphingoid base structure that is subsequently modified to produce a vast array of complex sphingolipids. D-erythro-Dihydrosphingosine, also called sphinganine (B43673), is a key intermediate product in this pathway and serves as the direct precursor for D-erythro-Dihydrosphingosine-1-phosphate. frontiersin.orgwikipedia.org The initial and rate-limiting step of this entire process is catalyzed by the enzyme serine palmitoyltransferase (SPT). frontiersin.orgnih.govresearchgate.net This step is followed by a reduction reaction that yields D-erythro-Dihydrosphingosine. nih.govnih.gov

Following its synthesis by SPT, 3-ketosphinganine undergoes a rapid reduction to form D-erythro-Dihydrosphingosine (sphinganine). frontiersin.orgnih.gov This conversion is catalyzed by the enzyme 3-ketosphinganine reductase (KDSR), also known as 3-keto-dihydrosphingosine reductase. frontiersin.orgnih.gov This enzymatic step is essential for producing the sphinganine backbone that is central to the formation of dihydroceramides and, subsequently, the phosphorylation to this compound. nih.gov

Enzymatic Generation of this compound

D-erythro-Dihydrosphingosine is converted into its phosphorylated, bioactive form, this compound, through the action of sphingosine (B13886) kinases. wikipedia.org These enzymes catalyze the ATP-dependent phosphorylation of the primary hydroxyl group of sphingoid bases. nih.gov In mammals, two isoforms of this enzyme, Sphingosine Kinase 1 (SK1) and Sphingosine Kinase 2 (SK2), have been identified, and both can utilize D-erythro-Dihydrosphingosine as a substrate. wikipedia.orgnih.gov

Sphingosine Kinase 1 (SK1) efficiently phosphorylates D-erythro-Dihydrosphingosine to generate this compound. nih.govuni.lu Studies have shown that the overexpression of SK1 in various cell lines leads to a predominant increase in the synthesis of this compound compared to sphingosine-1-phosphate. nih.gov This indicates that SK1 can effectively intercept the newly synthesized D-erythro-Dihydrosphingosine from the de novo pathway, diverting it from ceramide synthesis towards phosphorylation. nih.gov This action positions SK1 as a key regulator that can control the balance between different sphingolipid metabolites by directly acting on the de novo synthesis pathway. nih.gov

Sphingosine Kinase 2 (SK2) also contributes to the synthesis of this compound. However, research suggests that SK2 is generally less efficient at phosphorylating D-erythro-Dihydrosphingosine compared to SK1. uni.lu While SK1 overexpression markedly increases this compound levels, the effect of SK2 overexpression is not as pronounced. nih.gov Despite this, SK2's distinct subcellular localization and regulation suggest it may have specific roles in generating pools of this compound in particular cellular compartments.

The subcellular locations of SK1 and SK2 play a critical role in their access to the substrate D-erythro-Dihydrosphingosine and thus influence the production of this compound. nih.gov The de novo synthesis of D-erythro-Dihydrosphingosine occurs at the endoplasmic reticulum (ER). researchgate.netnih.gov

SK1 is found predominantly in the cytosol but can translocate to the plasma membrane upon activation. wikipedia.orgnih.gov However, studies using artificially targeted SK1 have shown that ER-targeted SK1 results in a dramatic increase in the phosphorylation of dihydrosphingosine. nih.govresearchgate.net This suggests that the proximity of the kinase to the site of substrate synthesis is a key determinant of its activity. nih.gov

SK2 has been found localized to the nucleus, mitochondria, and the endoplasmic reticulum. wikipedia.orgresearchgate.netnih.gov Its presence in the ER places it in the immediate vicinity of newly synthesized D-erythro-Dihydrosphingosine, allowing it to directly contribute to the generation of this compound from the de novo pathway.

Data Tables

Table 1: Key Enzymes in the Biosynthesis of this compound

EnzymeSubstrate(s)Product(s)Cellular LocationRole
Serine Palmitoyltransferase (SPT) L-serine, Palmitoyl-CoA3-Ketosphinganine, CoA, CO₂Endoplasmic ReticulumCatalyzes the first and rate-limiting step of de novo sphingolipid synthesis. nih.govresearchgate.netwikipedia.org
3-Ketosphinganine Reductase (KDSR) 3-Ketosphinganine, NADPHD-erythro-Dihydrosphingosine (Sphinganine), NADP+Endoplasmic ReticulumReduces 3-ketosphinganine to form the sphingoid base precursor. frontiersin.orgnih.gov
Sphingosine Kinase 1 (SK1) D-erythro-Dihydrosphingosine, ATPThis compound, ADPCytosol, Plasma Membrane, Endoplasmic ReticulumEfficiently phosphorylates dihydrosphingosine, diverting it from ceramide synthesis. nih.govnih.govnih.gov
Sphingosine Kinase 2 (SK2) D-erythro-Dihydrosphingosine, ATPThis compound, ADPNucleus, Mitochondria, Endoplasmic ReticulumContributes to the synthesis of this compound, particularly within specific organelles. wikipedia.orgresearchgate.net

This compound Degradation Pathways

The cellular concentration of this compound (DHS1P), also known as sphinganine-1-phosphate, is meticulously controlled through several degradation pathways. These pathways ensure that the levels of this bioactive lipid are maintained within a narrow range, preventing potential cellular dysfunction. The degradation of DHS1P primarily occurs through two main processes: dephosphorylation, which is a reversible reaction, and irreversible cleavage. Dephosphorylation is carried out by two distinct families of enzymes: the specific sphingosine-1-phosphate phosphatases (SPPs) and the more general lipid phosphate (B84403) phosphatases (LPPs). The irreversible catabolism is handled by sphingosine-1-phosphate lyase (SPL).

This compound Phosphatase Activity (SPP1/2)

Sphingosine-1-phosphate phosphatases (SPPs) are integral membrane proteins located in the endoplasmic reticulum (ER) that catalyze the dephosphorylation of sphingoid base phosphates. mdpi.comahajournals.org There are two known mammalian isoforms, SPP1 and SPP2, which exhibit high specificity for their substrates. nih.gov SPP1 specifically dephosphorylates sphingosine-1-phosphate (S1P), this compound, and phyto-sphingosine-1-phosphate. uniprot.org This reaction converts DHS1P back to its precursor, D-erythro-Dihydrosphingosine (sphinganine), and inorganic phosphate. uniprot.orgreactome.org

The activity of these phosphatases is crucial for the "salvage pathway," which recycles sphingoid bases for the synthesis of complex sphingolipids like ceramide. uniprot.orgnih.gov By converting DHS1P to sphinganine, SPPs provide the substrate for ceramide synthases, thus channeling the sphingoid base back into anabolic sphingolipid pathways. uniprot.org Overexpression of SPP1 has been shown to increase ceramide levels, indicating that the dephosphorylation of sphingoid base phosphates is a rate-limiting step for this recycling process. mdpi.com This reversible degradation pathway is a key component in maintaining the balance between pro-apoptotic sphingolipids like ceramide and pro-survival sphingolipids like S1P and DHS1P. nih.gov

Lipid Phosphate Phosphatase (LPP) Involvement in this compound Dephosphorylation

The lipid phosphate phosphatase (LPP) family represents another group of enzymes capable of dephosphorylating DHS1P. nih.gov Mammals have three main isoforms: LPP1, LPP2, and LPP3. nih.gov Unlike the highly specific SPPs, LPPs have a broader substrate specificity and can hydrolyze various lipid phosphates, including phosphatidate, lysophosphatidate, and ceramide-1-phosphate, in addition to S1P and presumably DHS1P. nih.govnih.gov

LPP1 and LPP3 are primarily located on the plasma membrane with their active sites facing the extracellular space. nih.govnih.gov This localization allows them to act as ecto-enzymes, degrading extracellular lipid phosphates and thereby attenuating the signaling of these molecules through their cell surface receptors. nih.gov The degradation of extracellular S1P by LPPs has been well-documented, and it is understood that they play a similar role for extracellular DHS1P. nih.govnih.gov The activity of these enzymes is important for terminating the signals mediated by sphingoid base phosphates that are present in circulation and interstitial fluids. nih.gov

Enzyme FamilySpecific IsoformsLocationSubstrate(s) Including DHS1PFunction
Sphingosine-1-Phosphate Phosphatase (SPP)SPP1, SPP2Endoplasmic ReticulumThis compound, Sphingosine-1-phosphate, Phyto-sphingosine-1-phosphateReversible dephosphorylation; recycles sphinganine for ceramide synthesis (salvage pathway). uniprot.orgmdpi.com
Lipid Phosphate Phosphatase (LPP)LPP1, LPP2, LPP3Plasma Membrane (LPP1, LPP3), Internal MembranesBroad specificity, including S1P and DHS1PDephosphorylates extracellular and intracellular lipid phosphates, attenuating their signaling. nih.govnih.gov
Sphingosine-1-Phosphate Lyase (SPL)SGPL1Endoplasmic ReticulumThis compound and other long-chain base phosphatesIrreversible cleavage, serving as the sole exit point from sphingolipid metabolism. nih.govnih.gov

Sphingosine-1-phosphate Lyase-Mediated Irreversible Cleavage of Related Sphingoid Bases

The only irreversible step in the degradation of sphingoid base phosphates is catalyzed by sphingosine-1-phosphate lyase (SPL), also known as S1P lyase. mdpi.comnih.gov This enzyme is located on the cytosolic face of the endoplasmic reticulum membrane and marks the final step in the sphingolipid degradation pathway. nih.govnih.gov In fact, one of the original names for this enzyme was "dihydrosphingosine-1-phosphate aldolase," highlighting its activity on DHS1P. nih.gov

SPL is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that cleaves the C2-C3 bond of a long-chain base phosphate. nih.govmdpi.com In the case of this compound, this reaction yields hexadecanal (B134135) (palmitaldehyde) and ethanolamine (B43304) phosphate. mdpi.comnih.gov These products can then be utilized in other metabolic pathways; for example, hexadecanal can be used in the formation of plasmalogens, and ethanolamine phosphate can be used for the synthesis of phosphatidylethanolamine. nih.govnih.gov By catalyzing this irreversible cleavage, SPL serves as the sole exit point for the sphingolipid metabolic pathway, preventing the accumulation of sphingoid bases and their phosphates. nih.govnih.gov The enzyme shows broad specificity for the chain length of its substrates and metabolizes the naturally occurring D-erythro isomer of sphingoid base phosphates, including DHS1P. ahajournals.orgnih.gov

Regulatory Mechanisms of this compound Levels

The homeostasis of this compound is maintained through complex regulatory mechanisms that control the enzymes responsible for its synthesis and degradation. This regulation occurs at multiple levels, including transcriptional control of gene expression and post-translational modifications of the enzymes. Furthermore, the sphingolipid metabolic network is characterized by intricate feedback loops and crosstalk with other signaling pathways, which collectively influence the cellular pool of DHS1P.

Transcriptional and Post-Translational Control of this compound Metabolic Enzymes

The expression of genes encoding the enzymes of sphingolipid metabolism is tightly regulated in response to various cellular stimuli. For instance, the expression of sphingosine kinase 1 (SphK1), which phosphorylates dihydrosphingosine to form DHS1P, is controlled by several transcription factors. nih.gov In certain cell types, the transcription factor Sp1 has been shown to upregulate SphK1 expression. nih.gov

Similarly, the degradative enzymes are also subject to transcriptional control. The expression of S1P phosphatase 2 (SPP2) has been found to be highly upregulated in response to inflammatory stimuli. nih.gov Studies have demonstrated that SPP2 is an NF-κB-dependent gene, linking its expression directly to inflammatory signaling pathways. nih.gov This suggests that during inflammation, the degradation of DHS1P and S1P can be increased, thereby altering the cellular balance of bioactive sphingolipids. nih.gov

While information on post-translational modifications (PTMs) of the enzymes directly metabolizing DHS1P is still emerging, it is a known mechanism for regulating enzyme activity in many metabolic pathways. researchgate.net For example, the phosphorylation of SphK1 by extracellular signal-regulated kinase 1/2 (ERK1/2) can alter its subcellular localization and activity, thereby influencing the production of DHS1P. mdpi.comresearchgate.net Such modifications allow for rapid, short-term control of enzyme function in response to immediate cellular needs.

EnzymeRegulatory FactorMode of RegulationEffect on DHS1P Levels
Sphingosine Kinase 1 (SphK1)Specificity protein 1 (Sp1)Transcriptional UpregulationIncrease
Sphingosine Kinase 1 (SphK1)ERK1/2Post-Translational (Phosphorylation)Increase (via activation/translocation)
S1P Phosphatase 2 (SPP2)NF-κBTranscriptional UpregulationDecrease
Sphingosine Kinase (in plants)Phosphatidic Acid (PA)Crosstalk/Positive FeedbackIncrease

Feedback Loops and Crosstalk in Sphingolipid Metabolism Influencing this compound

The sphingolipid pathway is interconnected with other metabolic and signaling networks, and it contains internal feedback loops that contribute to the regulation of DHS1P levels. A well-established concept is the "sphingolipid rheostat," which describes the balance between the levels of ceramide and sphingosine-1-phosphate (and by extension, DHS1P). nih.gov These molecules often have opposing effects on cell fate, with ceramide typically promoting apoptosis and S1P/DHS1P promoting cell survival and proliferation. nih.gov The enzymes that interconvert these lipids are therefore key regulatory nodes. For example, the recycling of sphinganine (produced from DHS1P dephosphorylation by SPPs) back to ceramide represents a critical feedback mechanism influencing this balance. uniprot.org

Crosstalk between sphingolipid metabolism and other lipid signaling pathways also plays a significant regulatory role. In plants, for instance, a positive feedback loop has been identified between sphingosine kinases and phospholipase D (PLD). frontiersin.orgnih.gov The activation of PLD produces phosphatidic acid (PA), which can directly interact with and promote the activity of sphingosine kinases. nih.gov The resulting increase in long-chain base phosphates can, in turn, further activate PLD. nih.gov This co-dependent amplification of lipid messengers demonstrates how pathways can intersect to finely tune cellular responses. nih.gov In mammals, the interplay between different sphingolipid-metabolizing enzymes in various subcellular compartments, such as the concerted action of SphK2 and SPP1 in the ER to regulate ceramide synthesis, highlights the complexity of these regulatory networks. uniprot.org

Cellular and Molecular Signaling Mechanisms Mediated by D Erythro Dihydrosphingosine 1 Phosphate

Receptor-Dependent Actions of D-erythro-Dihydrosphingosine-1-phosphate

The extracellular actions of dhS1P are mediated by its binding to and activation of the S1P receptor family (S1PRs), a class of five G protein-coupled receptors (GPCRs) designated S1PR1 through S1PR5. nih.govmdpi.com These receptors are expressed in a wide variety of tissues and cell types, where they regulate numerous fundamental biological processes. mdpi.com

This compound is an established agonist at S1P receptors, capable of eliciting receptor-mediated cellular responses. nih.gov Its interaction with these receptors initiates a cascade of intracellular events that dictate the ultimate physiological outcome.

This compound binds to multiple S1P receptor subtypes. Research has shown that both S1P and dhS1P activate S1P receptors with what is described as essentially the same affinity. However, specific studies and assays reveal nuances in their relative potencies. In experiments using human embryonic kidney 293 fibroblasts stably expressing FLAG epitope-tagged S1PR1 (formerly Edg-1), dhS1P was found to block the binding of radiolabeled S1P as potently as unlabeled S1P. In contrast, other data suggests that S1P exhibits greater potency than dhS1P at the S1PR1 receptor. This compound has also been identified as a ligand for S1PR3 (formerly Edg-3). The expression of S1PR subtypes varies by tissue, with S1PR1, S1PR2, and S1PR3 having a wide tissue distribution, while S1PR4 is found mainly in lymphoid tissues and S1PR5 is expressed predominantly in the nervous system. nih.gov

Receptor SubtypeReported Binding/Functional Data for dhS1P
S1PR1 (Edg-1)Reported to block [32P]S1P binding with a Ki of 15 nM, as potent as S1P in this assay.
S1PR3 (Edg-3)Identified as a ligand for this receptor subtype.
S1PR4No specific binding affinity data for dhS1P found in the provided results.
S1PR5No specific binding affinity data for dhS1P found in the provided results.

Upon agonist binding, S1PRs couple to various heterotrimeric G proteins, initiating distinct downstream signaling pathways. nih.govmdpi.com The specific G protein activated depends on the receptor subtype. mdpi.comresearchgate.net As an agonist, dhS1P can activate these pathways upon binding to the corresponding receptor.

S1PR1 couples exclusively to the Gαi family of G proteins. mdpi.comresearchgate.net Activation of Gαi leads to the inhibition of adenylyl cyclase and the activation of the PI3K-AKT and ERK pathways. nih.gov In CHO-K1 cells expressing S1PR1, S1P stimulation results in a potent Gαi-coupled inhibition of cAMP accumulation but not in the accumulation of inositol (B14025) trisphosphate (IP₃), which is indicative of Gαq activation. nih.gov

S1PR2 and S1PR3 are more promiscuous, coupling to multiple G proteins, including Gαi, Gαq, and Gα12/13. mdpi.comresearchgate.net The Gαq pathway involves the stimulation of phospholipase C (PLC), leading to IP₃ formation and calcium mobilization. researchgate.net The Gα12/13 pathway activates the small GTPase Rho. researchgate.netmdpi.com In experimental systems, S1PR2-expressing cells show robust IP₃ accumulation (Gαq pathway) in response to S1P, but no effect on cAMP levels. nih.gov

S1PR4 and S1PR5 also couple to G proteins to mediate their effects, contributing to the diverse signaling potential of S1P receptor agonists.

Receptor SubtypePrimary G Protein CouplingKey Downstream Signaling Pathways
S1PR1GαiInhibition of Adenylyl Cyclase, PI3K/AKT Activation, ERK Activation. researchgate.netnih.gov
S1PR2Gαi, Gαq, Gα12/13Rho Activation, PLC Activation. researchgate.netmdpi.com
S1PR3Gαi, Gαq, Gα12/13PLC Activation, Rho Activation. mdpi.comresearchgate.net
S1PR4Gαi, Gα12/13Regulation of cell migration and immune function.
S1PR5Gαi, Gα12/13Role in CNS and natural killer cell trafficking.

Continuous exposure of GPCRs to an agonist typically leads to desensitization, a process that makes the receptor refractory to further stimulation. nih.gov This is a critical mechanism for regulating the strength and duration of signaling. For S1P receptors, this process can involve receptor internalization, G protein uncoupling, and receptor downregulation. nih.gov

S1P itself has been shown to induce the internalization and subsequent recycling of the S1PR1 receptor. nih.gov The internalization of S1PR1 is a complex process involving phosphorylation by GPCR kinase 2 (GRK2) and the action of endocytic regulatory proteins like dynamin and β-arrestin. nih.gov Some high-potency synthetic agonists, such as FTY720-phosphate, act as "functional antagonists" because they induce a more profound and irreversible internalization of S1PR1 that leads to its degradation, thereby removing the receptor from the cell surface for an extended period. nih.govmdpi.com While dhS1P is a known S1PR agonist, specific studies detailing its particular dynamics regarding the rate of S1PR internalization, desensitization, and whether it promotes receptor recycling versus degradation are not as extensively characterized as for S1P or synthetic modulators. However, as an agonist, it is expected to participate in the general process of homologous desensitization of S1P receptors following activation. nih.gov

While both dhS1P and S1P are endogenous ligands for S1P receptors, they possess distinct pharmacological characteristics that influence their biological activity. The primary structural difference is that dhS1P is a saturated analog, lacking the 4,5-trans double bond present in the sphingosine (B13886) backbone of S1P. nih.gov

In certain cellular systems, such as human neural progenitor cells, dhS1P has been shown to be a more potent stimulator of specific downstream effects, like the inhibition of cAMP and Smad phosphorylation, than S1P. nih.gov This enhanced potency may not stem from a higher affinity for the receptors but could be due to a more persistent presence of extracellular dhS1P, suggesting differences in their metabolic stability or degradation rates. nih.gov A crucial pharmacological distinction is their role in intracellular signaling; dhS1P does not typically mimic the intracellular second messenger functions of S1P.

FeatureThis compound (dhS1P)Sphingosine-1-phosphate (S1P)
StructureSaturated sphingoid base backbone. nih.govUnsaturated sphingoid base backbone (trans-double bond at C4-C5).
Receptor ActivityAgonist at S1P receptors. nih.govAgonist at S1P receptors. nih.gov
Relative PotencyCan be more potent in specific assays (e.g., cAMP inhibition in neural progenitors), possibly due to greater metabolic stability. nih.govConsidered the primary endogenous ligand; potency varies by assay and receptor subtype.
Intracellular SignalingLargely considered inactive; does not mediate intracellular effects like mitogenesis or apoptosis suppression.Acts as an intracellular second messenger, regulating processes like calcium mobilization, cell growth, and survival. nih.gov
Experimental UseOften used as a negative control for studying the intracellular effects of S1P.Used to study both receptor-mediated and intracellular signaling pathways.

Agonistic Properties at Sphingosine-1-phosphate Receptors (S1PRs)

Intracellular Signaling Roles of this compound

A defining characteristic of S1P is its dual functionality as both an extracellular ligand for S1PRs and an intracellular second messenger. nih.govnih.gov Intracellularly, S1P can directly bind to targets to regulate processes such as inflammation, apoptosis, and calcium mobilization. nih.govmdpi.com

In stark contrast, this compound is not known to have significant intracellular signaling roles. Experiments have demonstrated that while dhS1P effectively competes with S1P for binding to cell surface receptors, it fails to elicit intracellular events that S1P mediates from within the cell, such as mitogenesis or the prevention of apoptosis and cytotoxicity. This lack of intracellular activity has made dhS1P an invaluable pharmacological tool. Researchers utilize dhS1P as a specific negative control to differentiate the extracellular, receptor-mediated ("outside-in") effects of sphingolipids from their intracellular ("inside-out") actions. By using dhS1P, it is possible to stimulate S1P receptors on the cell surface without confounding results from the activation of parallel intracellular S1P targets.

Modulation of Enzyme Activities (e.g., Phospholipase D, ERK MAPK, Akt, HSP27)

This compound exerts significant influence over several key intracellular enzymes, thereby regulating cellular responses. Its effects on the MAPK cascade, the PI3K/Akt pathway, and stress-response proteins are particularly noteworthy.

Phospholipase D (PLD): While direct studies on dhS1P are limited, the closely related molecule S1P is a known activator of Phospholipase D (PLD). nih.govnih.gov This activation is often coupled with G-protein coupled receptors (GPCRs), specifically via G(i) protein coupling, leading to the generation of the second messenger phosphatidic acid (PA). nih.gov PA, in turn, participates in downstream signaling events, including the regulation of protein kinase C (PKC) and Rho kinase, which are crucial for inflammatory responses. nih.gov Given that dhS1P also signals through S1P receptors, it is plausible that it shares the ability to modulate PLD activity, although specific research is required to confirm this.

ERK MAPK: A significant and well-documented role of dhS1P is the activation of the Extracellular signal-regulated kinase (ERK) Mitogen-activated protein kinase (MAPK) pathway. In various cell types, including human renal endothelial cells and fibroblasts, dhS1P has been shown to induce the phosphorylation of ERK1/2. This activation is a key component of its signaling cascade that leads to downstream effects on gene expression and cell proliferation.

Akt: The serine/threonine kinase Akt (also known as Protein Kinase B) is another critical enzyme modulated by dhS1P. Research has demonstrated that dhS1P treatment leads to the phosphorylation and activation of Akt in human renal endothelial cells. The activation of the Akt pathway is central to many cellular processes, particularly in promoting cell survival and inhibiting apoptosis.

HSP27: this compound has been identified as an inducer and activator of Heat Shock Protein 27 (HSP27). In human renal endothelial cells, dhS1P treatment not only increases the expression of HSP27 but also promotes its phosphorylation. HSP27 is a chaperone protein involved in cellular stress responses, and its activation by dhS1P suggests a role for this lipid in cytoprotective mechanisms.

EnzymeEffect of this compoundCellular Context
Phospholipase D (PLD) Activation (Inferred from S1P activity)Human Bronchial Epithelial Cells nih.gov
ERK MAPK (ERK1/2) Phosphorylation / ActivationHuman Renal Endothelial Cells, Fibroblasts
Akt (Protein Kinase B) Phosphorylation / ActivationHuman Renal Endothelial Cells
HSP27 Induction and PhosphorylationHuman Renal Endothelial Cells

Regulation of Gene Expression (e.g., MMP1 via ERK1/2-Ets1 pathway)

The signaling cascades initiated by dhS1P, particularly the activation of ERK MAPK, have direct consequences on the transcriptional regulation of specific genes. A prime example of this is the induction of Matrix Metalloproteinase 1 (MMP1).

In human dermal fibroblasts, dhS1P has been shown to specifically stimulate the gene expression of MMP1. This effect is mediated through the activation of the ERK1/2 pathway, which in turn leads to the activation of the transcription factor Ets-1. The stimulatory effect of dhS1P on this pathway was found to be sensitive to pertussis toxin, indicating the involvement of a G-protein-coupled receptor. This finding is particularly interesting as it demonstrates a selective action of dhS1P, as the more studied S1P does not stimulate MMP1 induction in the same context. The upregulation of MMP1, an enzyme crucial for the degradation of extracellular matrix, highlights a specific role for dhS1P in tissue remodeling processes.

Effects on Intracellular Calcium Mobilization

Sphingolipids are recognized as important regulators of intracellular calcium (Ca²⁺) homeostasis. S1P, for instance, is known to mobilize Ca²⁺ from intracellular stores through a pathway that is independent of inositol trisphosphate (IP₃). nih.gov This Ca²⁺ release is a critical event in many signaling pathways.

While S1P's role as an intracellular Ca²⁺ mobilizing agent is established, the specific actions of dhS1P are less clearly defined. Some studies suggest that the precursor, D-erythro-dihydrosphingosine, can induce Ca²⁺ release from acidic stores like lysosomes, a process that is independent of S1P. nih.govelifesciences.org This release is mediated by two-pore channel 1 (TPC1). nih.govelifesciences.org Given the close structural relationship, it is plausible that dhS1P also participates in the complex regulation of intracellular Ca²⁺, but further research is needed to elucidate its specific targets and mechanisms, and to differentiate its effects from those of its sphingolipid relatives.

Interaction with Other Intracellular Effectors (e.g., HDACs, TRAF2)

Beyond direct enzyme modulation, sphingolipids can interact with other effector proteins to regulate cellular signaling.

HDACs: While there is no direct evidence currently linking this compound to Histone Deacetylases (HDACs), its counterpart S1P has been shown to act as an endogenous inhibitor of HDACs. This interaction connects sphingolipid signaling to the epigenetic regulation of gene expression. Whether dhS1P shares this property remains an area for future investigation.

TRAF2: A significant intracellular role has been identified for S1P in the signaling pathway of Tumor Necrosis Factor-alpha (TNF-α). S1P has been shown to be a necessary cofactor for the E3 ubiquitin ligase activity of TNF receptor-associated factor 2 (TRAF2). nih.gov S1P binds directly to the RING domain of TRAF2, stimulating its ability to catalyze the lysine-63-linked polyubiquitination of Receptor Interacting Protein 1 (RIP1), a crucial step in the activation of the NF-κB pathway. nih.gov Interestingly, one study specified that dhS1P did not produce the same effect, suggesting that the double bond in the sphingoid backbone of S1P is critical for this particular intracellular interaction. nih.gov This highlights a key functional divergence between S1P and dhS1P at the intracellular level.

This compound in Cellular Processes

The molecular signaling events triggered by dhS1P culminate in the regulation of fundamental cellular processes, including proliferation, survival, and movement.

Regulation of Cell Proliferation and Survival Mechanisms

This compound is recognized as a key regulator of cell fate, contributing to pro-survival and proliferative signals. The balance between pro-apoptotic sphingolipids like ceramide and pro-survival lipids like S1P and dhS1P, often termed the "sphingolipid rheostat," is crucial for determining whether a cell lives or dies.

The activation of the ERK MAPK and Akt pathways by dhS1P is central to its pro-survival function. Akt, in particular, is a well-established inhibitor of apoptosis. By promoting the activity of these kinases, dhS1P helps to tip the cellular balance towards survival and growth. Furthermore, studies on sphingosine kinase, the enzyme that produces dhS1P and S1P, have shown that its activity is critical for preventing apoptosis during cellular stress. The interaction between TRAF2 and sphingosine kinase, leading to NF-κB activation, is a key anti-apoptotic signal initiated by TNF-α, and the production of phosphorylated sphingoid bases is integral to this process. nih.gov

Influence on Cell Migration and Chemotaxis

This compound is a potent regulator of cell motility. It functions as a chemoattractant, inducing the directed migration of various cell types. This activity is primarily mediated through its interaction with the S1P family of G-protein coupled receptors on the cell surface.

Cellular ProcessRole of this compoundKey Mediating Pathways
Cell Proliferation & Survival Pro-survival and Pro-proliferativeERK MAPK, Akt activation
Cell Migration & Chemotaxis Induces chemotaxis and cell migrationS1P Receptor Signaling

Impact on Cell Adhesion and Cytoskeletal Dynamics

This compound (dhS1P), as a close structural analog of sphingosine-1-phosphate (S1P), is implicated in the regulation of fundamental cellular processes such as cell adhesion and the dynamic rearrangement of the cytoskeleton. While much of the foundational research in this area has focused on S1P, the activity of dhS1P as a ligand for S1P receptors suggests its participation in these signaling cascades. adipogen.comabcam.com The cytoskeleton, a complex network of protein filaments, is crucial for maintaining cell shape, enabling movement, and organizing intracellular components. nus.edu.sg Its dynamic nature allows cells to respond to external cues, a process in which lipid mediators like dhS1P play a significant role. nus.edu.sgmdpi.com

The signaling mediated by S1P through its G-protein-coupled receptors is known to elicit robust cytoskeletal changes that are central to cell migration and the regulation of endothelial barrier integrity. nih.govresearchgate.netnih.gov These processes are intrinsically linked to cell adhesion, which involves the interaction of cells with the extracellular matrix (ECM) and with each other through specific adhesion molecules. S1P signaling can influence the expression of adhesion molecules such as VCAM-1, ICAM-1, and E-selectin, and also modulate the function of integrins, which are key for cell-matrix adhesion. frontiersin.orgresearchgate.net This modulation facilitates cell migration, a process that requires a coordinated cycle of adhesion and de-adhesion, alongside cytoskeletal reorganization. frontiersin.org For instance, S1P can induce the formation of lamellipodia, which are protrusive structures at the leading edge of migrating cells, through the reorganization of the actin cytoskeleton. frontiersin.org

Given that dhS1P can bind to and activate several S1P receptors, it is poised to influence these same pathways. nih.gov The ability of dhS1P to induce chemotaxis—directed cell movement in response to a chemical gradient—in human umbilical vein endothelial cells (HUVECs) provides direct evidence of its role in modulating cell motility. adipogen.comfishersci.comsigmaaldrich.com This chemotactic response is fundamentally dependent on the dynamic remodeling of the cytoskeleton to allow for cell polarization and directed movement.

Modulation of Cellular Differentiation

The process of cellular differentiation, whereby a less specialized cell becomes a more specialized type, is tightly regulated by a complex network of signaling molecules. Sphingolipids, including this compound, are emerging as important players in these developmental pathways. The integration of S1P metabolism and signaling is established as critical in various aspects of mammalian development, including the formation of the vascular and nervous systems. nih.gov

S1P signaling has been shown to be crucial for neurogenesis, and mice lacking the enzymes responsible for S1P synthesis exhibit severe abnormalities in brain development. frontiersin.org In the context of the hematopoietic system, the balance of sphingolipid mediators can influence lineage commitment. For example, S1P signaling, particularly through its receptor S1PR3, has been shown to promote myeloid differentiation at the expense of erythroid differentiation in hematopoietic stem and progenitor cells. nih.gov Conversely, ceramide, a metabolic precursor to sphingosine and subsequently S1P, has been found to inhibit erythroid colony formation, an effect that can be reversed by S1P. mdpi.com This highlights the concept of a sphingolipid rheostat, where the relative levels of different sphingolipid metabolites can dictate cell fate decisions.

While direct studies on the specific role of dhS1P in differentiation are less common, its generation via sphingosine kinases and its interaction with S1P receptors place it within these critical signaling networks. nih.gov The observation that overexpression of sphingosine kinase 1 (SK1) can lead to a preferential generation of dhS1P suggests that this lipid mediator may have distinct roles in developmental processes. caymanchem.com As S1P signaling is integral to the development of multiple organ systems, the presence and activity of dhS1P in these contexts is an area of active investigation. frontiersin.orgnih.gov

Crosstalk with Other Lipid Signaling Pathways and Mediators

The cellular functions of this compound are not executed in isolation but are part of a complex and interconnected web of lipid signaling pathways. Its effects are often modulated by, or in turn modulate, the activities of other lipid mediators, creating a highly regulated signaling network.

Interplay with Ceramide and Ceramide-1-phosphate Pathways

The interplay between dhS1P and the ceramide/ceramide-1-phosphate (C1P) pathways is governed by the "sphingolipid rheostat" model, which posits that the balance between pro-apoptotic ceramides (B1148491) and pro-survival sphingosine-1-phosphate (and by extension, dhS1P) determines a cell's fate. nih.govnih.gov Ceramide sits (B43327) at a central hub in sphingolipid metabolism and can be metabolized to form sphingosine, which is then phosphorylated by sphingosine kinases to generate S1P. nih.gov A parallel pathway exists for the saturated forms, where dihydroceramide (B1258172) is converted to dihydrosphingosine, the direct precursor for dhS1P.

Functionally, ceramide and S1P often exert opposing effects. Ceramide is frequently associated with the induction of cell cycle arrest and apoptosis, whereas S1P and C1P promote cell growth, survival, and proliferation. nih.govresearchgate.netnih.gov Therefore, the enzymes that regulate the interconversion of these lipids are critical control points. For instance, the activity of sphingosine kinases, which produce S1P and dhS1P, effectively reduces the cellular pool of their pro-apoptotic precursors. nih.gov Conversely, the degradation of S1P or dhS1P can lead to an increase in ceramide levels. This dynamic balance allows cells to respond appropriately to various stimuli, shifting the equilibrium towards either survival or death. C1P, generated by the phosphorylation of ceramide, generally aligns with the pro-survival and mitogenic actions of S1P. nih.gov

Integration with Growth Factor Signaling Networks

Significant crosstalk exists between sphingolipid signaling pathways and those activated by growth factors, which are critical for regulating cell proliferation, differentiation, and migration. The signaling cascades initiated by dhS1P and S1P can be integrated with growth factor signaling networks at multiple levels.

One key mechanism of integration is the transactivation of receptor tyrosine kinases (RTKs), the primary receptors for many growth factors like platelet-derived growth factor (PDGF) and vascular endothelial growth factor (VEGF). nih.gov Conversely, growth factor stimulation can lead to the activation of sphingosine kinases, thereby increasing intracellular levels of S1P and dhS1P. nih.gov This newly synthesized sphingolipid can then act either intracellularly or be exported to act on its own cell surface receptors in an autocrine or paracrine fashion, a process termed "inside-out" signaling. nih.govnih.gov This interplay can effectively reprogram the cellular response to a growth factor. For example, the formation of a functional complex between the S1P₁ receptor and the PDGF receptor can shift the outcome of PDGF signaling from a primarily mitogenic stimulus to a migratory one. researchgate.net This integration allows for a more nuanced and context-dependent cellular response to environmental cues.

Modulation of Transforming Growth Factor-beta (TGF-β) Signaling

This compound has been identified as a significant modulator of the Transforming Growth Factor-beta (TGF-β) signaling pathway, often acting in opposition to its unsaturated counterpart, S1P. nih.gov The TGF-β pathway is fundamental in regulating numerous cellular processes, including proliferation, differentiation, and extracellular matrix (ECM) production. Dysregulation of TGF-β signaling is a hallmark of fibrotic diseases, where excessive ECM deposition leads to tissue scarring and organ dysfunction. nih.gov

Research has demonstrated that while S1P can enhance pro-fibrotic TGF-β responses, dhS1P acts as an antagonist of this signaling cascade. nih.gov Specifically, dhS1P has been shown to inhibit the TGF-β-induced phosphorylation of Smad2 and Smad3, which are key downstream mediators of TGF-β signaling. nih.gov This inhibitory action of dhS1P consequently leads to a reduction in the synthesis of collagen, a major component of the ECM. nih.gov

The mechanism underlying this antagonistic effect involves the lipid phosphatase and tensin homolog (PTEN). dhS1P stimulates the phosphorylation of PTEN and its translocation to the nucleus. nih.gov In the nucleus, PTEN acts as a co-factor for the Smad2/3 phosphatase PPM1A, protecting it from degradation and enhancing the dephosphorylation of Smad2/3, thereby terminating the TGF-β signal. nih.gov This distinct role of dhS1P in negatively regulating TGF-β signaling highlights its potential as an anti-fibrotic agent and underscores the nuanced and sometimes opposing biological functions of closely related sphingolipid mediators. adipogen.comnih.gov While some studies suggest exogenous dhS1P might have a synergistic effect on TGF-β induced collagen synthesis at certain concentrations, this may be linked to inside-out signaling mechanisms that ultimately inhibit the TGF-β/SMAD pathway. nih.gov

Data Tables

Table 1: Summary of dhS1P's Role in TGF-β Signaling

Feature Effect of this compound (dhS1P) Reference
TGF-β-induced Smad2/3 Phosphorylation Inhibition nih.gov
TGF-β-induced Collagen Synthesis Inhibition nih.gov
PTEN Localization Promotes nuclear translocation nih.gov
PPM1A Protein Levels Enhances/Protects from degradation nih.gov

Physiological and Pathophysiological Roles of D Erythro Dihydrosphingosine 1 Phosphate in Preclinical Models

Role in Cancer Biology Models

The involvement of dhS1P in cancer biology is multifaceted, influencing key pathways that control cell survival, proliferation, and the development of tumor-supporting structures. While much of the research has focused on its unsaturated counterpart, S1P, specific roles for dhS1P in oncogenic signaling and tumor progression are emerging from preclinical studies.

D-erythro-Dihydrosphingosine-1-phosphate contributes to pro-survival signaling in various cell types, a critical aspect of tumorigenesis. In human renal endothelial cells, dhS1P has been shown to phosphorylate and activate key pro-survival kinases, including ERK MAPK and Akt. medchemexpress.com These signaling pathways are central to promoting cell proliferation and inhibiting apoptosis, hallmarks of cancer. nih.gov Endogenous analogs of S1P, including dhS1P, are considered bioeffectors that modulate the pro-survival response in tumors. mdpi.com

Studies in colorectal cancer models have highlighted the relevance of dhS1P levels in oncogenic processes. Inhibition of Fatty Acid Synthase (FASN), a key enzyme in lipid biosynthesis, led to a decrease in the levels of both S1P and dhS1P in colorectal cancer cells and tumor tissues. nih.govaacrjournals.org This reduction in sphingolipid metabolites was associated with decreased activation of signaling proteins involved in migration and invasion, such as p-MET, p-FAK, and p-PAX, and a significant inhibition of the cells' ability to proliferate and migrate. nih.govaacrjournals.org These findings suggest that the production of dhS1P is integrated into the metabolic and signaling networks that support cancer cell proliferation and survival.

Table 1: Effects of this compound on Oncogenic Signaling Pathways

Molecule/PathwayModel SystemObserved Effect of dhS1P
ERK MAPKHuman Renal Endothelial CellsInduces phosphorylation (activation). medchemexpress.com
AktHuman Renal Endothelial CellsInduces phosphorylation (activation). medchemexpress.com
General Pro-Survival ResponseTumor ModelsActs as a bioeffector modulating pro-survival responses. mdpi.com
dhS1P Cellular LevelsColorectal Cancer CellsLevels are decreased upon inhibition of Fatty Acid Synthase (FASN), correlating with reduced proliferation and migration. nih.govaacrjournals.org

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Preclinical evidence indicates that dhS1P, much like S1P, can promote this process. In an in vitro angiogenesis assay, dhS1P was shown to stimulate the formation of tube-like structures by bovine aortic endothelial cells grown on collagen gels. researchgate.net This demonstrates a direct pro-angiogenic effect on endothelial cells. The regulation of neovascularization is a recognized function of dhS1P. medchemexpress.commedchemexpress.com

In the context of metastasis, clinical data from pancreatic cancer patients has shown that plasma levels of dhS1P were elevated in patients with nodal metastasis compared to those without. mdpi.com This correlation suggests a potential role for circulating dhS1P in promoting the metastatic process. In ovarian cancer models, the SPHK1/S1P signaling axis, which also produces dhS1P, is strongly implicated in tumor progression, with high expression of SPHK1 found in primary tumors and omental and peritoneal metastases. nih.govaacrjournals.org

Involvement in Inflammatory and Immune Responses in Experimental Systems

This compound is an active ligand at S1P receptors, which are critical regulators of the immune system. mdpi.comscience.gov Its functions range from influencing the movement of immune cells to modulating the activation state of key inflammatory cells like macrophages.

The trafficking of lymphocytes from secondary lymphoid organs into circulation is tightly controlled by a gradient of S1P, a process essential for a functioning adaptive immune system. nih.govnih.govnih.gov As a ligand for S1P receptors, dhS1P is involved in this signaling axis that governs immune cell trafficking. mdpi.comucsf.edu

Beyond trafficking, dhS1P plays a role in macrophage activation. Studies of macrophage activation dynamics show a pronounced accumulation of dhS1P during the intermediate phase (4-12 hours) of activation, indicating its involvement in the inflammatory response. biorxiv.org Research on preclinical models of neutrophilic asthma has shown that S1PR4, a receptor for dhS1P, is highly expressed in macrophages. nih.gov The expression of this receptor is notably decreased in pro-inflammatory M1-polarized macrophages, suggesting that dhS1P signaling via S1PR4 may play a role in modulating macrophage polarization and attenuating inflammation. nih.gov Furthermore, in a macrophage model of Gaucher disease, an increase in the de novo synthesis of dhS1P was associated with a subsequent reduction in the expression of S1P receptor 1 (S1PR1). researchgate.net

Table 2: Role of this compound in Inflammatory Responses

ProcessModel SystemKey Finding
Macrophage ActivationIn Vitro Macrophage CultureCellular levels of dhS1P accumulate during the 4-12 hour phase of activation. biorxiv.org
Macrophage PolarizationPrimary Macrophages (Murine)S1PR4, a receptor for dhS1P, is downregulated in pro-inflammatory M1 macrophages. nih.gov
Receptor RegulationMacrophage Model of Gaucher DiseaseIncreased dhS1P levels were linked to reduced S1PR1 expression. researchgate.net

The NLRP3 inflammasome is a multi-protein complex in immune cells that, when activated, triggers the release of potent pro-inflammatory cytokines like IL-1β and IL-18. While much of the research has centered on S1P, a key study utilized dhS1P to clarify the mechanism of inflammasome priming. In a cellular model using bone marrow-derived macrophages, dhS1P (referred to in the study as H₂S1P) was used as a structural analog of S1P that exclusively signals through S1P receptors. The experiment demonstrated that dhS1P completely mimicked the effect of S1P on increasing the mRNA expression of NLRP3, pro-IL-1β, and pro-IL-18. This finding indicates that dhS1P, by acting on S1P receptors, contributes to the priming step of NLRP3 inflammasome activation, preparing the cell for a robust inflammatory response.

Implications in Fibrotic Diseases in Preclinical Contexts

In stark contrast to the often pro-fibrotic actions of S1P, preclinical studies have consistently identified this compound as a potent anti-fibrotic agent. mdpi.comopenrheumatologyjournal.com This opposing function highlights the nuanced regulatory roles of closely related sphingolipids.

The anti-fibrotic effects of dhS1P have been extensively characterized in fibroblast models of systemic sclerosis (scleroderma), a disease characterized by excessive fibrosis. nih.govnih.gov In scleroderma fibroblasts, which exhibit a pro-fibrotic phenotype with low levels of the tumor suppressor PTEN, high collagen production, and reduced MMP1 (a collagen-degrading enzyme), treatment with dhS1P effectively normalizes these characteristics. mdpi.comnih.gov The primary mechanism involves the restoration of PTEN protein levels. nih.govnih.gov Increased PTEN expression, in turn, inhibits the pro-fibrotic transforming growth factor-beta (TGF-β)/Smad3 signaling pathway. mdpi.comnih.gov This inhibition leads to a decrease in collagen synthesis and an increase in MMP1 expression, thereby counteracting the fibrotic process. mdpi.comnih.gov These findings suggest that dhS1P or its derivatives could be explored as potential therapeutic agents for fibrotic diseases. nih.gov

Table 3: Anti-Fibrotic Effects of this compound in Preclinical Models

Model SystemMolecular Target/PathwayOutcome
Scleroderma FibroblastsPTENNormalizes (increases) PTEN protein expression. nih.govnih.gov
Scleroderma FibroblastsTGF-β/Smad3 SignalingInhibits the pro-fibrotic signaling cascade. mdpi.comnih.gov
Scleroderma FibroblastsCollagenReduces excessive collagen production. nih.gov
Scleroderma FibroblastsMatrix Metalloproteinase-1 (MMP1)Restores (increases) expression of the collagen-degrading enzyme. mdpi.comnih.gov

Antifibrotic Effects in Experimental Fibrosis Models (e.g., Scleroderma Fibroblasts, Liver Fibrosis)

This compound (dhS1P), the saturated analog of Sphingosine-1-phosphate (S1P), has demonstrated potent anti-fibrotic effects in preclinical models, particularly in the context of scleroderma. nih.govnih.govabcam.com In studies utilizing fibroblast cultures established from skin biopsies of patients with systemic sclerosis (SSc), dhS1P treatment was shown to normalize the pro-fibrotic characteristics of these cells. nih.gov SSc fibroblasts are characterized by low levels of Phosphatase and Tensin Homolog (PTEN) protein, which correlates with elevated levels of collagen and phosphorylated Smad3 (phospho-Smad3), and reduced levels of Matrix Metalloproteinase-1 (MMP-1). nih.gov Treatment with dhS1P effectively restored PTEN protein levels, which in turn normalized collagen and MMP-1 expression and reduced Smad3 phosphorylation in SSc fibroblasts. nih.govnih.gov This suggests that the deficiency of PTEN is a critical factor in the pro-fibrotic phenotype of SSc fibroblasts, and the therapeutic effect of dhS1P is mediated through the normalization of PTEN expression. nih.gov

In contrast to the anti-fibrotic actions of dhS1P, S1P itself was found to be strongly pro-fibrotic in both SSc and healthy control fibroblasts. nih.gov This highlights a key functional divergence between these two closely related sphingolipids in the context of fibrosis.

In models of liver disease, elevated levels of dhS1P, alongside S1P, have been noted in diet-induced mouse models of non-alcoholic fatty liver disease (NAFLD), suggesting its involvement in the pathophysiology of liver conditions that can progress to fibrosis. mdpi.com While much of the research on liver fibrosis has centered on S1P's role in activating hepatic stellate cells (HSCs)—the primary matrix-producing cells in the liver—the distinct role of dhS1P is an emerging area of investigation. mdpi.comnih.govnih.gov Preclinical studies have shown that sphinganine-1-phosphate (dhS1P) can protect the liver from ischemia and reperfusion injury. sigmaaldrich.com

Table 1: Effects of this compound on Scleroderma Fibroblasts
BiomarkerObservation in SSc Fibroblasts (Untreated)Effect of dhS1P TreatmentReference
PTEN ProteinLow levelsRestored/Upregulated nih.govnih.gov
CollagenElevated levelsNormalized nih.govnih.gov
MMP-1Reduced levelsNormalized nih.gov
Phospho-Smad3Elevated levelsNormalized nih.govnih.gov

Mechanisms of this compound Action in Fibrosis Resolution

The primary mechanism underlying the anti-fibrotic action of dhS1P in preclinical models of fibrosis involves its interaction with the Transforming Growth Factor-beta (TGF-β)/Smad3 signaling pathway, which is critically regulated by PTEN. nih.govnih.gov In fibrotic conditions like scleroderma, this pathway is constitutively active. nih.gov Research has revealed a PTEN-dependent mechanism through which dhS1P exerts its effects. nih.gov

Specifically, dhS1P treatment upregulates the expression of PTEN protein in SSc fibroblasts. nih.gov PTEN, a phosphatase, acts to inhibit pro-fibrotic signaling. By restoring PTEN levels, dhS1P effectively inhibits TGF-β-induced Smad3 signaling and subsequent collagen upregulation. nih.gov This normalization of the PTEN/Smad3 axis is central to the resolution of the fibrotic phenotype in these cells. nih.govnih.gov

The effects of dhS1P are mediated through S1P receptors, but the receptor utilization pattern differs between healthy and diseased cells. In control dermal fibroblasts, the effects of dhS1P are abrogated by the depletion of the S1P1 receptor. nih.govnih.gov However, in SSc fibroblasts, which exhibit altered distribution of S1P receptors (reduced S1P1 and S1P2, elevated S1P3), the anti-fibrotic effects of dhS1P require either the S1P1 or S1P2 receptor. nih.govnih.gov This suggests that alterations in the sphingolipid signaling pathway may contribute to the pathology of SSc fibrosis and that dhS1P can leverage this altered receptor landscape to produce a therapeutic effect. nih.gov

Role in Cardiovascular and Cardiometabolic Disease Models

Cardioprotective Mechanisms in Ischemia/Reperfusion Injury Models

Preclinical evidence points to the significance of sphingolipid signaling in cardioprotection, particularly in the context of ischemia/reperfusion (I/R) injury. nih.govnih.gov While the majority of studies have focused on S1P as a key mediator of ischemic pre-conditioning and a protective agent against cardiac I/R injury, related molecules like dhS1P have also been implicated. nih.govmdpi.com

One preclinical study demonstrated that sphinganine-1-phosphate (dhS1P) protects both the kidney and liver after hepatic ischemia and reperfusion in mice. sigmaaldrich.com This protective effect was mediated through the activation of the S1P1 receptor. sigmaaldrich.com Although this study did not directly examine cardiac tissue, it suggests a potential mechanism for dhS1P-mediated organ protection in I/R settings that could be relevant to the heart. The general cardioprotective signaling of S1P involves the upregulation of pro-survival pathways, such as the RISK and SAFE pathways, and the downgrading of mitochondrial dysfunction and apoptosis. nih.gov The activation of S1P receptors, particularly S1P1 and S1P3, is considered to play a significant role in these protective effects. nih.gov

Influence on Vascular Homeostasis and Endothelial Function in Animal Models

Sphingolipids are critical regulators of vascular homeostasis, influencing vascular permeability, inflammation, and angiogenesis. nih.govuberresearch.com S1P, in particular, is essential for maintaining endothelial barrier function, largely through its signaling via the S1P1 receptor. nih.gov

This compound interacts with the vascular system in a manner distinct from S1P, particularly concerning its transport in the plasma. nih.gov S1P is primarily carried on high-density lipoprotein (HDL) in a complex with apolipoprotein M (ApoM), and this specific binding is crucial for its function in maintaining vascular integrity. uberresearch.comnih.gov In contrast, dhS1P also associates with HDL but appears to do so in a non-specific manner that is not dependent on ApoM. nih.gov Evidence from studies using ApoM knockout mice showed that while S1P was not detected on HDL, dhS1P was still present. nih.gov This fundamental difference in how dhS1P and S1P are carried in the circulation suggests they may have unique physiological roles in regulating endothelial function and vascular homeostasis. nih.gov The S1P signaling system as a whole contributes to vascular development and stability, with red blood cells and endothelial cells being key sources of the circulating lipid mediators. researchgate.net

Modulation of Wound Healing in Experimental Diabetes Models

Impaired wound healing is a significant complication of diabetes, partly due to a failure of wound angiogenesis. nih.govresearchgate.net Preclinical studies in diabetic mouse models have extensively investigated the therapeutic potential of S1P in accelerating wound repair. nih.govresearchgate.netnih.gov Subcutaneous injection of S1P has been shown to significantly promote the healing of full-thickness skin wounds in diabetic mice, an effect not observed as significantly in healthy mice. nih.govresearchgate.net

The primary mechanism for this effect is the promotion of neo-vascularization (angiogenesis). nih.govresearchgate.net S1P promotes the proliferation, migration, and tube formation of endothelial cells, critical processes for forming new blood vessels. nih.gov This pro-angiogenic effect is mediated through the S1P1 receptor, which is significantly elevated in the skin of diabetic models. nih.gov The S1P1/AKT/FN1 signaling pathway has been identified as a key cascade through which S1P promotes angiogenesis in diabetic wound healing. nih.gov

While the evidence for S1P's beneficial role is substantial, specific preclinical investigations focusing solely on this compound in diabetic wound healing models are not prominent in the existing literature.

Contribution to Neurodegenerative Conditions in Preclinical Investigations

Alterations in the metabolism of bioactive sphingolipids are increasingly implicated in the pathophysiology of neurodegenerative disorders such as Alzheimer's, Parkinson's, and Huntington's diseases. nih.govmdpi.com A central concept in this field is the "ceramide/S1P rheostat," where a balance between pro-apoptotic ceramide and neuroprotective S1P is critical for neuronal survival. nih.gov In the course of neurodegeneration, this balance often shifts to favor ceramide-dependent cell death pathways, while levels of S1P are reduced. nih.govmdpi.com

Preclinical studies have linked this altered sphingolipid balance to key pathological features, including the production and aggregation of amyloid-β and α-synuclein. nih.gov S1P signaling, acting through its various receptors, is involved in regulating neuroinflammation, cell survival pathways like Akt/protein kinase B, and the secretion of neurotoxic proteins via exosomes. nih.govmdpi.com

While the focus of most preclinical investigations has been on S1P and ceramide, the specific contribution of this compound is less well-defined. nih.govmdpi.com However, given its structural similarity and interaction with S1P receptors, its role within the complex sphingolipid signaling network in the brain warrants further investigation. For instance, studies in Parkinson's disease mouse models have shown that administration of S1P receptor agonists can restore motor abilities, reduce neuroinflammation, and protect against dopamine (B1211576) depletion, highlighting the therapeutic potential of targeting this pathway. mdpi.com

Table 2: Summary of this compound Roles in Preclinical Models
Pathophysiological AreaKey Finding for dhS1PPrimary MechanismReference
Fibrosis (Scleroderma)Potent anti-fibrotic effectUpregulation of PTEN; Inhibition of TGF-β/Smad3 signaling nih.govnih.gov
Ischemia/ReperfusionProtects liver and kidney from I/R injuryActivation of S1P1 receptor sigmaaldrich.com
Vascular HomeostasisBinds to HDL in an ApoM-independent mannerDistinct plasma transport compared to S1P nih.gov
NeurodegenerationRole is not well-defined, but pathway is relevantInteracts with S1P receptors involved in neuroprotection nih.govmdpi.com

Methodologies and Analytical Approaches for D Erythro Dihydrosphingosine 1 Phosphate Research

Quantitative Analysis of D-erythro-Dihydrosphingosine-1-phosphate

Precise quantification of DHS1P is fundamental to understanding its physiological and pathological relevance. Given its low abundance and similarity to other sphingolipids, highly sensitive and specific methods are required.

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the premier technology for the sensitive and specific quantification of DHS1P and related sphingolipids in biological matrices. tudublin.iespringernature.com This method offers superior specificity and sensitivity compared to other approaches. springernature.com The technique involves chromatographic separation of the analyte from other sample components followed by mass spectrometric detection. researchgate.net Multiple reaction monitoring (MRM) is often employed, where a specific precursor ion of the molecule of interest is selected and fragmented, and a specific product ion is monitored for quantification. researchgate.net This process yields excellent sensitivity and minimizes interference, allowing for the detection of dozens of individual molecular species. researchgate.net

LC-MS/MS methods have been successfully validated for quantifying related sphingolipids like S1P in human serum and plasma. nih.govnih.govnih.gov These validated methods demonstrate high linearity, precision, and accuracy. For instance, a typical method for S1P showed linearity over a range of 25–600 ng/mL with a correlation coefficient (r²) greater than 0.9996. nih.govnih.gov The lower limit of quantification (LLOQ) is often in the low ng/mL range, highlighting the method's sensitivity. nih.govnih.gov Deuterium-labeled internal standards, such as d7-S1P, are often used to correct for matrix effects and variations during sample preparation, as they co-elute with the target analyte. nih.gov

ParameterReported ValueReference
Linearity Range (for S1P)25–600 ng/mL nih.govnih.gov
Correlation Coefficient (r²)> 0.9996 nih.govnih.gov
Lower Limit of Quantification (LLOQ)25 ng/mL nih.govnih.gov
Intra- and Inter-batch Precision< 10% nih.govnih.gov
Accuracy< 10% nih.govnih.gov
Recovery80%–98% nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation and detection of DHS1P. While often coupled with mass spectrometry, HPLC can also be used with other detectors, such as fluorescence detectors, after a derivatization step. nih.govnih.gov A common challenge in the chromatography of phosphorylated sphingolipids is peak broadening due to the polar phosphate (B84403) group. mdpi.comresearchgate.net

To enhance sensitivity and improve chromatographic performance, especially with fluorescence detection, DHS1P can be chemically derivatized. Reagents such as naphthalene-2,3-dicarboxaldehyde (NDA) or o-phthalaldehyde (B127526) (OPA) are used to react with the primary amine group of DHS1P, yielding a highly fluorescent product that can be easily detected. nih.govnih.gov This approach provides a fast, sensitive, and reproducible method for quantification. nih.gov Validated HPLC methods with fluorescence detection have achieved low limits of quantification, suitable for analyzing levels in biological samples like plasma. nih.govnih.gov

MethodologyParameterReported ValueReference
HPLC with NDA DerivatizationLimit of Detection (LOD)20.9 fmol (12.6 nM) nih.gov
Limit of Quantification (LOQ)69.6 fmol (41.7 nM) nih.gov
RecoveryUp to 97.5% nih.gov
Intra- & Inter-day RSD4.1% & 7.7% nih.gov
HPLC with OPA DerivatizationLimit of Quantification (LOQ)100 ng/mL nih.gov
Within- & Between-day RSD< 15% nih.gov

Stable isotope pulse-labeling experiments, combined with LC-MS/MS analysis, are invaluable for tracing the metabolic pathways of sphingolipid biosynthesis. nih.gov This technique allows researchers to follow the fate of isotopically labeled precursors as they are incorporated into downstream metabolites, providing direct insight into metabolic flux.

In the context of DHS1P, this approach has been used to demonstrate that its synthesis is strongly linked to the de novo sphingolipid biosynthesis pathway. nih.gov Studies have shown that overexpression of Sphingosine (B13886) Kinase 1 (SK1), but not Sphingosine Kinase 2 (SK2), significantly interferes with this pathway by diverting newly formed sphingoid bases away from ceramide formation and toward the synthesis of DHS1P. caymanchem.comnih.gov This finding highlights a specific role for SK1 in controlling the balance between ceramide and DHS1P levels, thereby influencing cell fate decisions like survival and death. caymanchem.comnih.gov

In Vitro Experimental Models

In vitro models are essential for dissecting the molecular mechanisms underlying the biosynthesis and signaling functions of this compound.

Various primary and cultured cell lines serve as critical tools for investigating the cellular biology of DHS1P. nih.gov These systems allow for controlled experiments where specific genes can be overexpressed or silenced to study their impact on DHS1P metabolism and signaling.

For example, studies using human pulmonary artery endothelial cells (HPAEC) and human bronchial epithelial cells (HBEpC) have demonstrated that overexpressing SK1 leads to a predominant increase in the synthesis of DHS1P compared to S1P. nih.gov These cellular models have been instrumental in showing that certain stimuli can differentially regulate DHS1P and S1P production. Infection of HBEpC with RSV A-2 virus was found to increase SK1-mediated synthesis of both DHS1P and S1P, whereas TNF-alpha treatment in HPAEC enhanced only S1P production. nih.gov Furthermore, studies in human fibroblasts have shown that DHS1P can stimulate the expression of matrix metalloproteinase-1 (MMP1), a key enzyme in matrix degradation, highlighting its role in tissue remodeling. caymanchem.com

Cell SystemExperimental FocusKey FindingReference
Primary cells & cultured cell linesSK1 overexpressionPredominant upregulation of DHS1P synthesis compared to S1P. nih.gov
Human Pulmonary Artery Endothelial Cells (HPAEC)TNF-alpha stimulationEnhanced only S1P production, not DHS1P. nih.gov
Human Bronchial Epithelial Cells (HBEpC)RSV A-2 virus infectionIncreased SK1-mediated synthesis of both DHS1P and S1P. nih.gov
Human FibroblastsDHS1P treatmentStimulates MMP1 gene expression. caymanchem.com

Receptor ligand binding assays are used to characterize the interaction of DHS1P with its cell surface receptors, primarily the S1P receptor family (S1P₁₋₅). nih.gov DHS1P is a known ligand for several of these G protein-coupled receptors. adipogen.comsigmaaldrich.com

These assays often involve a competitive binding format. In this setup, a radiolabeled ligand, such as [³²P]S1P, is incubated with cells or membranes expressing the receptor of interest. sigmaaldrich.com The binding of the radiolabeled ligand is then measured in the presence of increasing concentrations of an unlabeled competitor, such as DHS1P. The ability of DHS1P to displace the radiolabeled ligand from the receptor is used to determine its binding affinity, often expressed as a Ki (inhibition constant) value. sigmaaldrich.com Such experiments have shown that DHS1P binds with high affinity to the EDG-1 (S1P₁) receptor, with a potency comparable to that of S1P itself. sigmaaldrich.com This methodology is crucial for identifying and characterizing ligands for the S1P receptors and for understanding the structure-activity relationships that govern ligand recognition. nih.gov

ReceptorAssay TypeFindingBinding Affinity (Ki)Reference
EDG-1 (S1P₁)Competitive binding with [³²P]S1PDHS1P blocked binding of [³²P]S1P in a dose-dependent manner.15 nM sigmaaldrich.com

In Vivo Animal Models for Functional Studies

To understand the physiological and pathophysiological roles of this compound in a whole-organism context, researchers utilize various in vivo animal models. These models, primarily in mice, allow for the investigation of the compound's function in a complex biological system.

Genetically modified organisms, particularly knockout and knock-in mice, are powerful tools for dissecting the in vivo functions of DHS1P. By deleting or modifying genes encoding for enzymes involved in sphingolipid metabolism or for S1P receptors, researchers can study the specific contributions of DHS1P.

Sphingosine Kinase (SphK) Knockout Mice: There are two isoforms of sphingosine kinase, SphK1 and SphK2, which catalyze the phosphorylation of sphingosine to S1P and dihydrosphingosine to DHS1P. nih.gov Studies using mice with targeted deletions of Sphk1 or Sphk2 have revealed distinct roles for these enzymes in regulating sphingolipid levels. For instance, SphK2 knockout mice have been shown to have substantially reduced levels of S1P in the spinal cord, indicating that SphK2 is a primary source of S1P in this tissue. researchgate.net While these studies have primarily focused on S1P, the analysis of DHS1P levels in these knockout models can provide crucial insights into the specific contribution of each kinase to the DHS1P pool in different tissues.

S1P Receptor Knockout Mice: Given that DHS1P acts as a ligand for S1P receptors, mice lacking specific receptor subtypes (e.g., S1P1-5) are instrumental in identifying the receptors that mediate the in vivo effects of DHS1P. nih.gov For example, S1P5 knockout mice have been used to study the role of this receptor in renal inflammation and fibrosis. mdpi.com By administering DHS1P to these knockout mice and observing the physiological or pathological responses, researchers can pinpoint the specific receptor subtypes responsible for its actions. Characterization of S1P receptor knockout mice has revealed their importance in various physiological processes, and these models can be similarly leveraged to understand the specific functions of DHS1P. arvojournals.org

Apolipoprotein M (apoM) Knockout Mice: In the bloodstream, sphingolipids like S1P are transported by chaperone proteins, with apolipoprotein M (apoM) in high-density lipoprotein (HDL) being a major carrier for S1P. Studies using apoM knockout mice have demonstrated that while S1P is hardly detectable on HDL from these mice, DHS1P can still be found, suggesting that DHS1P binds to HDL in a manner that is independent of apoM. nih.gov This model has been crucial in differentiating the in vivo transport and metabolism of S1P and DHS1P. nih.gov

Table 1: Examples of Genetically Modified Mouse Models Used in Sphingolipid Research

Gene Modified Type of Modification Potential Application in DHS1P Research
Sphk1 Knockout Investigating the contribution of Sphingosine Kinase 1 to DHS1P production in various tissues.
Sphk2 Knockout Determining the role of Sphingosine Kinase 2 in maintaining tissue and circulating levels of DHS1P.
S1pr1-5 Knockout Identifying the specific S1P receptor subtypes that mediate the in vivo effects of DHS1P.

Pharmacological intervention studies in animal models of disease are essential for evaluating the therapeutic potential of this compound. These studies involve the administration of exogenous DHS1P to animals with induced or spontaneous diseases to assess its effects on disease progression and underlying mechanisms.

A significant area of investigation for DHS1P is in the context of fibrotic diseases. For example, systemic sclerosis (scleroderma) is a connective tissue disease characterized by excessive fibrosis. nih.govnih.gov In vitro studies have shown that DHS1P has a potent anti-fibrotic effect on fibroblasts from patients with scleroderma. nih.govnih.gov This effect is mediated by the normalization of PTEN (phosphatase and tensin homolog) levels, which are typically low in scleroderma fibroblasts. nih.govnih.gov

Based on these promising in vitro findings, animal models of scleroderma are being utilized to investigate the anti-fibrotic potential of DHS1P in vivo. The most common animal model for scleroderma is bleomycin-induced fibrosis, where repeated subcutaneous injections of the antibiotic bleomycin (B88199) lead to skin and lung fibrosis that mimics the human disease. clinexprheumatol.orgresearchgate.net Pharmacological studies administering DHS1P in this model could provide critical preclinical data on its efficacy as an anti-fibrotic agent.

The role of sphingolipid signaling is also being explored in other fibrotic conditions, such as cardiac fibrosis. While much of the research has centered on S1P, the distinct effects of DHS1P observed in other contexts suggest that it may have unique therapeutic properties in the heart as well. frontiersin.org Animal models of cardiac fibrosis, such as those induced by pressure overload or myocardial infarction, could be employed to investigate the effects of DHS1P on cardiac remodeling and function.

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation
This compound DHS1P
Sphingosine-1-phosphate S1P
Green Fluorescent Protein GFP
Apolipoprotein M apoM
High-Density Lipoprotein HDL

Therapeutic Modalities and Future Directions in D Erythro Dihydrosphingosine 1 Phosphate Research

Strategies for Targeting D-erythro-Dihydrosphingosine-1-phosphate Metabolism

This compound, also known as sphinganine-1-phosphate (Sa1P), is a bioactive sphingolipid metabolite that, along with the more extensively studied sphingosine-1-phosphate (S1P), plays a crucial role in a multitude of cellular processes. medchemexpress.commedchemexpress.com The intracellular concentration of Sa1P is tightly controlled by a delicate balance between its synthesis and degradation. mdpi.com This intricate regulation presents therapeutic opportunities to modulate Sa1P signaling by targeting the enzymes responsible for its metabolism.

Development of Inhibitors for this compound Generating Enzymes (e.g., Sphingosine (B13886) Kinases)

The primary pathway for the generation of this compound is the phosphorylation of D-erythro-dihydrosphingosine (sphinganine) by sphingosine kinases (SphKs), of which two isoforms, SphK1 and SphK2, have been identified. mdpi.comnih.gov These kinases also phosphorylate sphingosine to form S1P. mdpi.com Given the significant role of SphKs in producing pro-survival and pro-proliferative signals, often implicated in cancer, the development of their inhibitors has been a major focus of research. mdpi.comnih.govrupress.org

Inhibitors of SphKs can be broadly categorized as either non-isoenzyme-specific or isoenzyme-specific. Non-specific inhibitors, such as N,N-dimethylsphingosine (DMS) and l-threo-dihydrosphingosine (safingol), have demonstrated cytotoxicity in cancer cells but lack selectivity between SphK1 and SphK2. nih.gov More recently, isoenzyme-specific inhibitors have been developed to dissect the distinct functions of SphK1 and SphK2 and to offer more targeted therapeutic interventions. nih.govnih.govportlandpress.com For instance, SK1-I has been identified as a potent and specific inhibitor of SphK1. nih.gov Conversely, compounds like ABC294640 and SLR080811 have been characterized as inhibitors of SphK2. nih.govportlandpress.com The development of these specific inhibitors allows for a more precise modulation of the sphingolipid rheostat, influencing the balance between ceramide, sphingosine, and their phosphorylated derivatives, including Sa1P.

Table 1: Examples of Sphingosine Kinase Inhibitors

InhibitorTarget(s)Key Research Findings
N,N-dimethylsphingosine (DMS)SphK1 and SphK2 (non-specific)Inhibits SphK activity and can block the effects of SphK overexpression on cell proliferation and suppression of apoptosis. rupress.org
SK1-ISphK1 (specific)A potent, water-soluble, isoenzyme-specific inhibitor of SphK1 that does not inhibit SphK2. nih.gov
ABC294640SphK2An adamantyl compound shown to be efficacious in several disease models. nih.gov
SLR080811SphK2A guanidine-based SphK2 inhibitor that, while lowering S1P levels in cultured cells, leads to an SphK1-dependent increase in circulating S1P in vivo. portlandpress.com

Approaches to Modulate this compound Degradation Pathways

The degradation of this compound is a critical control point in regulating its intracellular levels. Two primary enzymatic pathways are responsible for its catabolism: irreversible cleavage by sphingosine-1-phosphate lyase (S1P lyase, also known as SGPL1) and dephosphorylation back to sphinganine (B43673) by S1P phosphatases (SPPs) and lipid phosphate (B84403) phosphatases (LPPs). mdpi.comnih.govnih.gov

S1P lyase is a key enzyme that catalyzes the irreversible degradation of both S1P and Sa1P to phosphoethanolamine and a long-chain aldehyde. nih.govplos.orgmaayanlab.cloud This enzyme is considered the final step in the sphingolipid degradative pathway. nih.gov Modulation of S1P lyase activity has significant implications for cellular Sa1P and S1P levels. Inhibition of S1P lyase leads to an accumulation of these phosphorylated sphingoid bases. nih.gov This strategy has been explored as a therapeutic approach in conditions like psoriasis, where increased S1P levels can induce keratinocyte differentiation. nih.gov Specific inhibitors of S1P lyase, as well as siRNA-mediated knockdown of SGPL1, have been utilized in research to study the functional consequences of elevated intracellular Sa1P and S1P. nih.gov

Dephosphorylation of Sa1P by specific phosphatases represents a reversible mechanism to control its levels. mdpi.comnih.gov SPP-1, for example, is an intracellular enzyme localized to the endoplasmic reticulum that can dephosphorylate S1P, and by extension Sa1P, to terminate their actions. nih.gov Modulating the activity of these phosphatases could therefore also serve as a strategy to fine-tune the intracellular concentration of Sa1P.

Pharmacological Modulation of this compound Receptors

While much of the research has focused on S1P, this compound is also recognized as a ligand for the family of G protein-coupled receptors known as S1P receptors (S1PRs), which includes five subtypes (S1P₁₋₅). nih.govmdpi.comnih.gov These receptors are involved in a vast array of physiological processes, including immune cell trafficking, vascular development, and endothelial barrier function. mdpi.comnih.gov Pharmacological modulation of these receptors with agonists and antagonists is a well-established therapeutic strategy, most notably in the treatment of multiple sclerosis. researchgate.net

Design and Characterization of S1PR Agonists and Antagonists Relevant to this compound

This compound binds to and activates S1P receptors, although it may not always replicate all the effects of S1P, suggesting potential nuances in their signaling. nih.govaacrjournals.org The effects of Sa1P are often studied in the context of its ability to act through these receptors. For instance, a structural analog of S1P, H₂S1P (D-erythro-Dihydrosphingosine 1-phosphate), which can only mediate its effects through S1PRs, has been used to demonstrate that S1P-induced NLRP3 inflammasome priming is receptor-mediated. frontiersin.org

The development of pharmacological tools targeting S1PRs has been extensive. Fingolimod (FTY720), a prodrug that is phosphorylated in vivo to form FTY720-phosphate, acts as a functional antagonist of the S1P₁ receptor by inducing its internalization and degradation, and is an approved treatment for multiple sclerosis. core.ac.uk More selective S1PR modulators have also been developed to target specific receptor subtypes and potentially reduce off-target effects. These include antagonists for specific receptors, such as W146 for S1P₁, JTE-013 for S1P₂, and CAY-10444 for S1P₃, which are valuable research tools to dissect the role of individual receptor subtypes in Sa1P signaling. frontiersin.orgnih.gov

Table 2: Examples of S1P Receptor Modulators

CompoundTypeTarget Receptor(s)Relevance to Sa1P Research
Fingolimod (FTY720)Agonist (functional antagonist)S1P₁, S1P₃, S1P₄, S1P₅A widely used immunomodulator that highlights the therapeutic potential of targeting S1PRs, which are also activated by Sa1P. core.ac.uk
W146AntagonistS1P₁Used to investigate the specific role of S1P₁ in mediating the effects of S1P and Sa1P. frontiersin.org
JTE-013AntagonistS1P₂A tool to block S1P₂ signaling and understand its contribution to cellular responses initiated by Sa1P. frontiersin.orgahajournals.org
CAY-10444AntagonistS1P₃Enables the study of S1P₃-mediated pathways in response to Sa1P. frontiersin.orgnih.gov

Exploration of Receptor Biased Ligands for Specific Signaling Outputs

The concept of biased agonism, where a ligand preferentially activates certain signaling pathways downstream of a receptor over others, is an emerging area in G protein-coupled receptor pharmacology. This phenomenon allows for the fine-tuning of cellular responses and offers the potential for developing drugs with improved efficacy and reduced side effects.

In the context of S1P receptors, it has been demonstrated that HDL-bound S1P acts as a biased agonist for the S1P₁ receptor, promoting barrier-enhancing functions while having less of an effect on lymphocyte egress. nih.govfrontiersin.orgresearchgate.net This biased signaling is attributed to the specific presentation of S1P by its carrier protein, apolipoprotein M (ApoM), within the HDL particle. While this research has primarily focused on S1P, it establishes a precedent for biased agonism at S1PRs. Future research may explore whether this compound, either alone or in complex with carrier proteins, can also act as a biased agonist at S1P receptors, leading to distinct downstream signaling events compared to S1P. This could unveil novel mechanisms of Sa1P function and open up new avenues for therapeutic intervention.

Emerging Research Avenues for this compound

While historically overshadowed by S1P, research into the specific roles of this compound is gaining traction. Emerging evidence suggests that Sa1P may have unique biological functions and therapeutic potential in various disease contexts.

One promising area is in the field of tissue injury and repair. Studies have shown that Sa1P can provide protection to the kidney and liver following ischemia-reperfusion injury, an effect mediated through the S1P₁ receptor. nih.govnih.govfrontiersin.org This protective effect involves the activation of pro-survival signaling pathways. medchemexpress.com

The role of Sa1P and its metabolizing enzymes in cancer is another critical area of investigation. The balance between pro-apoptotic ceramide and pro-survival sphingoid base-1-phosphates (including Sa1P and S1P) is often dysregulated in cancer cells. mdpi.com Targeting the enzymes that control Sa1P levels, such as SphKs and S1P lyase, is being explored as a strategy to shift this balance and sensitize cancer cells to chemotherapy. mdpi.comaacrjournals.org

Furthermore, the involvement of the S1P/S1PR axis, for which Sa1P is a ligand, is increasingly recognized in a wide range of inflammatory and autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory conditions. frontiersin.orgresearchgate.net Modulating this signaling pathway, potentially with ligands that have distinct properties like Sa1P, could offer new therapeutic approaches for these complex disorders. The distinct signaling properties of Sa1P compared to S1P, and its regulation, represent a fertile ground for future research that could lead to the development of novel and more specific therapeutic modalities.

Q & A

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in signaling studies?

  • Methodological Answer: Use nonlinear regression (e.g., log[agonist] vs. response) to calculate EC50 values. Pair with Kolmogorov-Smirnov tests for normality and Grubbs’ test for outlier removal. Report confidence intervals and effect sizes to enhance reproducibility .

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